molecular formula C23H34ClNO2 B1677940 NE 100 hydrochloride CAS No. 149409-57-4

NE 100 hydrochloride

Cat. No. B1677940
M. Wt: 363.9 g/mol
InChI Key: ZHGMDXSHODHWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NE 100 hydrochloride is a potent and selective sigma-1 receptor antagonist with an IC50 of 4.16 nM . It exerts antipsychotic activity in vivo and also suppresses ER stress-induced hippocampal cell death .


Molecular Structure Analysis

The molecular formula of NE 100 hydrochloride is C23H34ClNO2 . Its molecular weight is 391.97 . The InChI code is 1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H .


Physical And Chemical Properties Analysis

NE 100 hydrochloride is a solid substance . It is soluble in DMSO (250 mg/mL) and water (≥ 100 mg/mL) . It should be stored at -20°C, in a sealed storage, away from moisture .

Scientific Research Applications

Sigma Receptor Antagonism and Potential Antipsychotic Activity

NE 100 hydrochloride, identified as N, N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride, has been characterized for its high affinity for the sigma receptor (IC50 = 4.16 nM) while exhibiting low affinity for other receptors such as D1, D2, 5-HT1A, 5-HT2, and PCP receptors. In vivo tests demonstrated that NE 100 could dose-dependently antagonize head-weaving behavior induced by sigma receptor agonists, without affecting dopamine agonist-induced behaviors or causing catalepsy, suggesting its potential as an antipsychotic drug without typical neuroleptic motor side effects (Okuyama et al., 1993).

Metabolism and Cytochrome P450 Interaction

The metabolism of NE 100 hydrochloride has been studied in human liver and intestine microsomes to understand its biotransformation. The study identified the involvement of multiple cytochrome P450 forms in NE 100's metabolism, with significant activity mediated by CYP2D6 and CYP3A4 enzymes. This research highlights the differential metabolic profiles of NE 100 between the liver and intestine, indicating the importance of considering both organ systems when evaluating its pharmacokinetics and potential drug interactions (Yamamoto et al., 2003).

Safety And Hazards

NE 100 hydrochloride is for research use only and not for human or veterinary use . It should be handled with care to avoid skin and eye contact, inhalation, and ingestion . In case of contact or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGMDXSHODHWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-2-(4-methoxy-3-(2-phenylethoxy)phenyl)ethylamine monohydrochloride

CAS RN

149409-57-4
Record name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149409-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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